(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate

Description

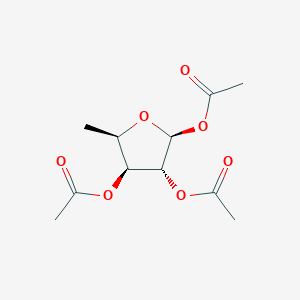

(2S,3R,4S,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate is a stereospecific ester derivative of tetrahydrofuran, characterized by three acetylated hydroxyl groups and a methyl substituent at the 5-position of the furan ring. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a precursor for modified nucleosides or glycosides due to its acetyl-protected hydroxyl groups, which enhance stability and reactivity in coupling reactions . Its molecular formula is C₁₂H₁₆O₈, with a molecular weight of 290.27 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9+,10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEJETQVUQAKTO-LILFMRJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetalation and Tosylation

The synthesis typically begins with D-xylose, which undergoes acetalation to protect its hydroxyl groups. In a study by, sulfuric acid-catalyzed acetalation of D-xylose produced 1,2-O-isopropylidene-α-D-xylofuranose in 87% yield. This intermediate was subsequently tosylated at the 5-position using p-toluenesulfonyl chloride (TsCl) and triethylamine in tetrahydrofuran (THF), achieving 92% yield.

Reaction Conditions

- Acetalation : H₂SO₄ catalyst, acetone solvent, 12 h at room temperature.

- Tosylation : TsCl (1.2 equiv), Et₃N (2.0 equiv), THF, 0°C to room temperature, 6 h.

Reductive Deoxygenation

The tosylate intermediate undergoes reductive deoxygenation to replace the 5-O-tosyl group with a methyl group. Lithium aluminum hydride (LiAlH₄) in anhydrous THF at reflux conditions achieved 95% yield. This step is critical for establishing the 5-deoxy configuration.

$$

\text{5-O-Tosyl intermediate} + \text{LiAlH}_4 \xrightarrow{\text{THF, reflux}} \text{5-Deoxy derivative} + \text{Byproducts}

$$

Benzoylation and Acetylation

Selective benzoylation of the 3-OH group followed by acetylation completes the synthesis. The acetonide protecting group is removed using acetic acid and acetic anhydride under sulfuric acid catalysis, yielding the triacetate product.

Key Data

| Step | Reagents | Yield |

|---|---|---|

| Acetalation | H₂SO₄, acetone | 87% |

| Tosylation | TsCl, Et₃N | 92% |

| Reductive Deoxygenation | LiAlH₄, THF | 95% |

| Benzoylation/Acetylation | BzCl, Ac₂O, H₂SO₄ | 78% |

Alternative Synthesis from D-Ribose

Sulfonate Ester Formation

A PubMed study detailed the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Although this targets a ribose derivative, the methodology informs analogous routes for xylose-based systems. The 5-OH group was converted to a sulfonate ester using TsCl, enabling subsequent reductive displacement.

Reductive Displacement

Reduction with LiAlH₄ in THF replaced the sulfonate group with a methyl group, mirroring the D-xylose route. Total hydrolysis of the isopropylidene group followed by acetylation yielded the triacetate derivative in 56% overall yield from D-ribose.

Comparison of Starting Materials

| Parameter | D-Xylose Route | D-Ribose Route |

|---|---|---|

| Overall Yield | 62% | 56% |

| Key Step | Benzoylation | Sulfonate Ester Formation |

| Stereochemical Outcome | β-D-Xylofuranose | β-D-Ribofuranose |

Vorbrüggen Glycosylation in Nucleoside Synthesis

The acetylated xylofuranose serves as a glycosyl donor in Vorbrüggen glycosylation, a method pivotal for nucleoside synthesis. In this reaction, the triacetate is activated with bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl triflate (TMSOTf), facilitating coupling with heterocyclic bases like pyrrolo[2,3-d]pyrimidine.

Optimized Conditions

- Silylating Agent : BSA (1.2 equiv).

- Lewis Acid : TMSOTf (2.0 equiv).

- Solvent : Acetonitrile, 80°C, 12 h.

- Yield : 56% for β-anomer.

Industrial-Scale Production Methods

Industrial protocols prioritize cost-effectiveness and scalability. Key modifications include:

- Continuous Flow Acetalation : Reduces reaction time from hours to minutes.

- Catalytic Recycling : Reuse of sulfuric acid catalysts via neutralization and regeneration.

- Purification : Short-path distillation replaces column chromatography for higher throughput.

Comparative Analysis of Synthetic Approaches

Yield and Efficiency

The D-xylose route offers higher yields (62%) compared to the D-ribose pathway (56%) but requires stringent control over benzoylation selectivity.

Stereochemical Control

Both methods rely on the stereochemical fidelity of the starting sugar. D-Xylose naturally adopts the β-furanose form, simplifying anomeric control during acetylation.

Recent Advances and Optimization Strategies

Recent studies focus on:

- Enzymatic Acetylation : Lipase-catalyzed acetylation reduces side products.

- Microwave-Assisted Reactions : Cuts acetylation time from 12 h to 30 min.

- Green Solvents : Replacement of THF with cyclopentyl methyl ether (CPME) improves sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:

Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or alkanes.

Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis yields alcohols, oxidation produces carboxylic acids, and reduction results in alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Development

(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate has been explored for its potential in drug formulation. Its structural characteristics may enhance the solubility and bioavailability of certain pharmaceuticals.

Case Study: Drug Delivery Systems

Research indicates that compounds similar to (2S,3R,4S,5R)-5-methyltetrahydrofuran derivatives can improve the delivery mechanisms of therapeutic agents. For instance, studies have shown that modifying drug molecules with tetrahydrofuran moieties can lead to more effective encapsulation in liposomes or nanoparticles, thus enhancing targeted delivery and reducing side effects.

Biochemical Research

The compound has been utilized in studies investigating metabolic pathways and enzyme interactions. Its acetylated form allows researchers to study the effects of acetylation on biological activity.

Case Study: Enzyme Inhibition

Inhibitory studies have demonstrated that acetylated tetrahydrofuran derivatives can affect enzyme activity related to metabolic disorders. This opens avenues for developing inhibitors that could be used in treating conditions such as diabetes or obesity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthesizing complex organic molecules.

Case Study: Synthesis of Glycosides

In synthetic organic chemistry, this compound has been employed in the synthesis of glycosides. The presence of multiple hydroxyl groups allows for selective glycosylation reactions that are crucial in carbohydrate chemistry.

Material Science

Research has indicated potential applications in material science due to its unique physical properties. The compound's structure may contribute to the development of biodegradable materials or polymers.

Case Study: Biodegradable Polymers

Studies have shown that incorporating (2S,3R,4S,5R)-5-methyltetrahydrofuran derivatives into polymer matrices can enhance biodegradability while maintaining mechanical strength. This is particularly relevant in developing sustainable materials for packaging and biomedical applications.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- The thiadiazole-thio and chlorobenzamido derivatives (–2) exhibit enhanced bioactivity, likely due to increased electrophilicity or hydrogen-bonding capacity from sulfur and halogen groups .

Complex Derivatives with Fluorinated Chains and Triazoles

The compound in , (16) , incorporates a perfluorinated alkyl chain and triazole moieties, significantly altering its physicochemical properties:

- Fluorine atoms enhance lipophilicity and metabolic stability, making it suitable for drug delivery systems .

- Triazole groups enable click chemistry applications, contrasting with the simpler acetylated structure of the target compound .

Myricetin Derivatives with Tetrahydrofuran Triacetate Moieties

describes flavonoid-based compounds (e.g., myricetin derivatives) linked to tetrahydrofuran triacetate units. These hybrids demonstrate:

- Hypoglycemic activity, attributed to the flavonoid core’s antioxidant properties .

- Synthesis yields of 50–55%, comparable to the target compound’s synthetic accessibility .

Biological Activity

(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate is a chemical compound with significant potential in various biological applications. This article examines its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 260.24 g/mol

- CAS Number : 27821-07-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry and pharmacology. Its derivatives have been studied for their potential effects on cellular processes and interactions with biological targets.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance:

- Antibacterial Effects : Some derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) of 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines:

- Cytotoxic Assays : Research indicated IC values of 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung cancer cells . These findings suggest potential applications in cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Notable methods include:

- Starting Materials : Commonly synthesized from l-arabinose or other sugar derivatives.

- Reactions : Utilization of acetylation reactions to introduce acetate groups at specific hydroxyl positions.

Study on Antimicrobial Properties

A recent study focused on the antimicrobial properties of various tetrahydrofuran derivatives including this compound. The results highlighted its effectiveness against resistant strains of bacteria.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 62.5 |

| E. faecalis | 78.12 |

Cytotoxicity Assessment

Another study assessed the cytotoxicity of the compound against cancer cell lines:

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Mechanistic Insights

In silico studies suggest that the interaction of this compound with specific protein targets may underlie its biological activities. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.